6,7,8,9-Tetrahydro-7-methyl-5H-dibenz(b,i)(1,6)oxazecinium hydrogen maleate

CAS No.: 83507-03-3

Cat. No.: VC17020601

Molecular Formula: C21H23NO5

Molecular Weight: 369.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 83507-03-3 |

|---|---|

| Molecular Formula | C21H23NO5 |

| Molecular Weight | 369.4 g/mol |

| IUPAC Name | (Z)-but-2-enedioic acid;11-methyl-2-oxa-11-azatricyclo[12.4.0.03,8]octadeca-1(18),3,5,7,14,16-hexaene |

| Standard InChI | InChI=1S/C17H19NO.C4H4O4/c1-18-12-10-14-6-2-4-8-16(14)19-17-9-5-3-7-15(17)11-13-18;5-3(6)1-2-4(7)8/h2-9H,10-13H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |

| Standard InChI Key | MICHSTJYYGFTDE-BTJKTKAUSA-N |

| Isomeric SMILES | CN1CCC2=CC=CC=C2OC3=CC=CC=C3CC1.C(=C\C(=O)O)\C(=O)O |

| Canonical SMILES | CN1CCC2=CC=CC=C2OC3=CC=CC=C3CC1.C(=CC(=O)O)C(=O)O |

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

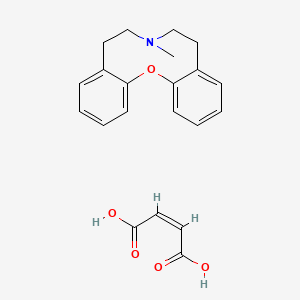

The systematic IUPAC name for this compound is 6,7,8,9-tetrahydro-7-methyl-5H-dibenz[b,i] oxazecinium hydrogen maleate. Its molecular formula is C<sub>21</sub>H<sub>23</sub>NO<sub>5</sub>, with a molecular weight of 369.411 g/mol . The maleate counterion (C<sub>4</sub>H<sub>4</sub>O<sub>4</sub><sup>2−</sup>) contributes to the compound’s salt formation, enhancing its solubility in polar solvents.

Structural Depiction

The dibenzoxazecinium core consists of a 10-membered oxazecine ring fused to two benzene rings. The methyl group at position 7 and the protonated nitrogen within the oxazecine ring are critical to its stereoelectronic properties. The maleate anion forms an ionic bond with the cationic nitrogen, stabilizing the crystal lattice .

Table 1: Key Identifiers

Physicochemical Properties

Partition Coefficient and Solubility

The calculated LogP (partition coefficient) of 3.159 indicates moderate lipophilicity, suggesting balanced solubility in both aqueous and organic phases . The polar surface area (PSA) of 87.07 Ų, contributed by the maleate’s carboxylate groups and the oxazecine oxygen, enhances hydrogen-bonding potential with biological targets .

Spectroscopic Characteristics

While experimental spectral data (e.g., NMR, IR) are unavailable in public databases, analogs like 2-methyl-5H-dibenzo[b,f]azepine (CAS 70401-31-9) exhibit aromatic proton signals between δ 6.8–7.5 ppm in <sup>1</sup>H NMR, with methyl groups resonating near δ 2.3 ppm . The maleate moiety would likely show characteristic carbonyl stretches at ~1700 cm<sup>−1</sup> in IR spectroscopy.

Table 2: Computed Physicochemical Parameters

| Parameter | Value | Source |

|---|---|---|

| Molecular Weight | 369.411 g/mol | |

| XLogP3 | 3.159 | |

| Polar Surface Area | 87.07 Ų | |

| Hydrogen Bond Donors | 3 | |

| Hydrogen Bond Acceptors | 5 |

Synthesis and Structural Analogues

Synthetic Pathways

-

Ring-closing metathesis to form the oxazecine core.

-

N-methylation using methyl iodide or dimethyl sulfate.

Structural Analogues and Comparative Analysis

Comparative analysis with dibenzoazepine derivatives reveals distinct pharmacological trends:

Table 3: Comparison with Analogous Compounds

The higher PSA of 6,7,8,9-tetrahydro-7-methyl-5H-dibenzoxazecinium hydrogen maleate suggests greater polarity, likely influencing its receptor-binding profile compared to non-ionized analogs .

Pharmacological and Industrial Applications

Industrial Relevance

The maleate salt form improves stability and bioavailability, making it suitable for pharmaceutical formulations. Patents covering dibenzoazepine derivatives highlight applications in:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume